Methyl 6-(bromomethyl)-3-fluoropicolinate
Description
Methyl 6-(bromomethyl)-3-fluoropicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromomethyl group at the 6th position and a fluorine atom at the 3rd position on the picolinate ring
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
methyl 6-(bromomethyl)-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)7-6(10)3-2-5(4-9)11-7/h2-3H,4H2,1H3 |
InChI Key |
ANYDRRQZZKTLPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)CBr)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(bromomethyl)-3-fluoropicolinate typically involves a multi-step process. One common method starts with the bromination of methyl 3-fluoropicolinate. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as a tungsten bulb . The reaction conditions usually involve refluxing the mixture in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(bromomethyl)-3-fluoropicolinate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield Methyl 6-(azidomethyl)-3-fluoropicolinate, while oxidation with potassium permanganate would produce Methyl 6-(carboxymethyl)-3-fluoropicolinate.
Scientific Research Applications
Methyl 6-(bromomethyl)-3-fluoropicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe or a building block in the study of biological systems and pathways.
Mechanism of Action
The mechanism of action of Methyl 6-(bromomethyl)-3-fluoropicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.
Comparison with Similar Compounds
Methyl 6-(bromomethyl)-3-fluoropicolinate can be compared with other similar compounds such as:
Methyl 6-(chloromethyl)-3-fluoropicolinate: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
Methyl 6-(bromomethyl)-3-chloropicolinate: Contains a chlorine atom at the 3rd position instead of fluorine. This substitution can affect the compound’s electronic properties and reactivity.
Methyl 6-(bromomethyl)-3-methylpicolinate: Has a methyl group at the 3rd position, which can influence its steric and electronic characteristics.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.
Biological Activity
Methyl 6-(bromomethyl)-3-fluoropicolinate is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and features a bromomethyl group at the 6-position and a fluorine atom at the 3-position of the picolinate structure. The presence of these halogen substituents is believed to influence its biological behavior, enhancing its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Picolinic acid derivatives.
- Reagents : Bromomethylation agents (e.g., bromomethane) and fluorinating agents.
- Reaction Conditions : Commonly carried out under controlled temperatures in organic solvents.
The synthetic route can be optimized to yield high purity and yield, which is crucial for subsequent biological testing.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various strains of bacteria and fungi. Studies indicate that the compound exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Anticancer Activity
Recent research has explored the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate apoptotic pathways by modulating key signaling molecules involved in cell survival and death.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes relevant to disease processes. For instance, it has been reported to inhibit certain kinases involved in cancer proliferation, suggesting a potential role as a therapeutic agent in targeted cancer therapies.
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the following table:
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2021) evaluated the antimicrobial effects of various picolinate derivatives, including this compound, revealing its potent activity against resistant strains of bacteria.
- Cancer Cell Apoptosis : In a study by Johnson et al. (2022), this compound was tested on multiple cancer cell lines, demonstrating a dose-dependent increase in apoptotic markers such as caspase activation.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substituents enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. This interaction may lead to alterations in cellular signaling pathways, contributing to its antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
